molecular formula C8H6Cl2N4O2S B224567 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No. B224567
M. Wt: 293.13 g/mol
InChI Key: IGMBYZJOBVLUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide, also known as DCTB, is a chemical compound that has gained attention in scientific research due to its potential applications in biochemistry and physiology.

Mechanism of Action

2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide works by binding to proteins and causing a change in their fluorescence properties. This change in fluorescence can then be used to detect protein-protein interactions. The binding of 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide to proteins occurs through the formation of hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects:
2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to have no significant biochemical or physiological effects on cells and tissues. This makes it an ideal tool for studying protein-protein interactions without interfering with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its high sensitivity and selectivity for protein-protein interactions. It has also been shown to be compatible with a variety of experimental conditions and techniques. However, one limitation of 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on the structure of 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide. These probes could have improved sensitivity and selectivity for protein-protein interactions. Another area of research is the use of 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in live cell imaging to study protein-protein interactions in real-time. Finally, 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide could be used in the development of new drugs that target specific protein-protein interactions involved in disease processes.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in its pure form.

Scientific Research Applications

2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been used in scientific research as a tool to study protein-protein interactions. Specifically, it has been used as a fluorescent probe to detect protein-protein interactions in vitro. This application has been particularly useful in the study of protein complexes and their role in various biological processes.

properties

Product Name

2,5-dichloro-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Molecular Formula

C8H6Cl2N4O2S

Molecular Weight

293.13 g/mol

IUPAC Name

2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C8H6Cl2N4O2S/c9-5-1-2-6(10)7(3-5)17(15,16)14-8-11-4-12-13-8/h1-4H,(H2,11,12,13,14)

InChI Key

IGMBYZJOBVLUTO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=NN2)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=NN2)Cl

Origin of Product

United States

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